2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde
Description
Molecular Structure and Classification
2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde belongs to the class of aromatic aldehydes and specifically represents a substituted naphthaldehyde derivative. The compound's molecular architecture consists of three primary structural components: a naphthalene ring system serving as the central aromatic core, a benzyl ether bridge, and a trifluoromethyl substituent positioned at the meta position of the benzyl moiety. The naphthalene portion of the molecule contains the aldehyde functionality at the 1-position, while the 2-position features the benzyl ether linkage. This structural arrangement creates a molecule with significant steric bulk and electronic complexity.
The compound is classified within the broader category of bioactive small molecules, indicating its potential relevance in biological systems and pharmaceutical research. The presence of the trifluoromethyl group places it among fluorinated organic compounds, which are known for their unique properties including enhanced lipophilicity, metabolic stability, and often improved bioavailability. The aromatic aldehyde classification is significant as aldehydes represent important functional groups in organic synthesis and often serve as key intermediates in the preparation of more complex molecules.
The molecular geometry of this compound exhibits a non-planar configuration due to the flexible benzyl ether linkage that connects the naphthalene and trifluoromethylbenzyl portions. The trifluoromethyl group introduces significant electron-withdrawing character to the benzyl ring, which can influence the electronic distribution throughout the entire molecular framework. This electronic perturbation affects both the reactivity of the aldehyde group and the overall chemical behavior of the compound.
Physical Properties and Characterization Data
The physical characterization of this compound reveals several important properties that define its handling requirements and potential applications. The compound exists as a solid at room temperature with a well-defined melting point range of 112-113 degrees Celsius. This relatively high melting point is consistent with the compound's aromatic nature and the presence of intermolecular interactions that stabilize the crystalline structure.
The compound demonstrates significant thermal stability, as evidenced by its high boiling point of approximately 445.7 degrees Celsius at standard atmospheric pressure. This thermal stability is attributed to the robust aromatic framework and the strong intermolecular forces present in the solid state. The flash point of 215.4 degrees Celsius indicates that the compound requires substantial heating before it becomes capable of vapor ignition, suggesting relatively safe handling characteristics under normal laboratory conditions.
The density of 1.3 grams per cubic centimeter reflects the compact molecular packing in the solid state, which is typical for aromatic compounds containing heavy atoms such as fluorine. The extremely low vapor pressure of essentially zero at room temperature indicates that the compound has minimal volatility under ambient conditions, making it suitable for applications where vapor loss or atmospheric contamination would be problematic.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O2/c20-19(21,22)15-6-3-4-13(10-15)12-24-18-9-8-14-5-1-2-7-16(14)17(18)11-23/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBAIFKYHLJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363333 | |
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866133-96-2 | |
| Record name | 2-{[3-(trifluoromethyl)benzyl]oxy}-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with 1-naphthaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthoic acid.
Reduction: 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of naphthaldehyde compounds exhibit significant anticancer properties. For instance, compounds similar to 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde have shown inhibitory effects against various cancer cell lines, including breast cancer and melanoma. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways. A study highlighted that naphthalenediol derivatives can act as inhibitors for malignant melanoma and leukemia, suggesting a promising avenue for further exploration in anticancer drug development .
Antibacterial Properties
Naphthalene derivatives, including those related to this compound, have been investigated for their antibacterial activities. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications in the naphthalene structure can enhance antibacterial potency, making them suitable candidates for developing new antibacterial agents .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations which can lead to the synthesis of more complex molecules. The compound can be utilized in the preparation of other naphthalene derivatives through reactions such as nucleophilic substitution and electrophilic aromatic substitution, which are crucial in the development of pharmaceuticals and agrochemicals .
Dyes and Pigments
The unique optical properties of naphthalene derivatives make them suitable for applications in dye and pigment formulations. Compounds like this compound can be used to synthesize dyes with specific color properties, which are valuable in textiles and coatings industries. The ability to modify the trifluoromethyl group also allows for tuning the electronic properties of these dyes, enhancing their performance in various applications .
Material Science Applications
Polymer Additives
In material science, this compound can be employed as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers. The trifluoromethyl group is known to enhance the chemical resistance of materials, making them suitable for harsh environments such as automotive or aerospace applications.
Nanocomposites
Recent studies have explored the use of naphthalene derivatives in the development of nanocomposites. By integrating this compound into nanostructured materials, researchers aim to enhance properties such as conductivity and strength. These advancements could lead to innovative applications in electronics and energy storage systems.
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers focused on synthesizing a series of naphthalene derivatives including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, highlighting their potential as therapeutic agents.
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the naphthalene core increased antibacterial potency, demonstrating the effectiveness of compounds like this compound.
Mechanism of Action
The mechanism of action of 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on 3-Oxo-2-[2-Trifluoromethylbenzylidenyl]-Olean-12-En-28-Oic Acid derivatives (), which share partial structural motifs with the target compound. Below is a systematic comparison:
Table 1: Key Properties of Related Compounds
Key Observations:
Structural Differences: The target compound lacks the triterpenoid backbone present in the oleanolic acid derivatives (). The trifluoromethyl group in both compounds introduces electron-withdrawing effects, but its placement on a benzyl ether (target compound) versus a benzylidene group () alters reactivity.
Synthetic Feasibility: Derivatives in were synthesized with yields of 80–93%, suggesting that trifluoromethyl-benzyl functionalization is synthetically tractable.
Spectral Characterization: For oleanolic acid derivatives, ¹H NMR signals for aromatic protons appear at δ 7.35–8.20 . The target compound’s aldehyde proton (δ ~9–10) and naphthalene protons (δ ~7–8.5) would likely differ significantly but remain unverified.
Biological Activity
2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibition properties. The compound's structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure
The chemical structure of this compound is characterized by a naphthalene ring system with a trifluoromethyl-benzyl ether substituent. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of naphthalene have been shown to possess antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. In a study evaluating related compounds, some exhibited minimum inhibitory concentrations (MICs) below 62.5 µM, indicating potential effectiveness against resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | ≥62.5 | Mycobacterium tuberculosis |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Similar naphthalene derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM . The presence of the trifluoromethyl group may enhance the interaction with these enzymes due to increased lipophilicity and electronic effects.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 - 106.75 |
| This compound | TBD | TBD |
Case Studies
A notable case study involved the synthesis and biological evaluation of naphthalene derivatives, which indicated that modifications in the chemical structure significantly influenced their biological activities. The study highlighted that compounds with electron-withdrawing groups like trifluoromethyl could enhance bioactivity .
The mechanisms underlying the biological activities of naphthalene derivatives often involve:
- Enzyme Interaction: Binding to active sites of enzymes such as AChE, leading to inhibition.
- Antimicrobial Action: Disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Pathways: Modulation of cytokine release and inhibition of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of 1-naphthol derivatives. A stirred solution of 1-naphthol in DMF with K₂CO₃ generates the oxyanion intermediate, followed by reaction with 3-(trifluoromethyl)benzyl bromide. Key parameters include:
- Solvent : DMF for solubility and reactivity.
- Base : K₂CO₃ (24 mmol per 20 mmol naphthol) for deprotonation.
- Temperature : Room temperature to avoid side reactions.
- Purification : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
Yield optimization requires monitoring via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to stabilize the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton (CHO) appears at δ ~10.1–10.3 ppm, while the trifluoromethyl (CF₃) group shows a singlet at δ ~120–125 ppm in ¹³C NMR. Aromatic protons in the naphthalene and benzyl groups exhibit splitting patterns consistent with substitution patterns .
- ESI-MS : Molecular ion peaks confirm the molecular weight (e.g., m/z ~318 for C₁₉H₁₃F₃O₂).
- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate functional groups .
Q. What are the key considerations for handling and storing this compound to prevent degradation?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation of the aldehyde group.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption, which can hydrolyze the benzyloxy linkage .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzyloxy substituent in subsequent reactions?
- Methodological Answer : The CF₃ group increases electrophilicity at the benzyl position, enhancing susceptibility to nucleophilic attack. For example:
- Catalytic hydrogenation : The CF₃ group reduces electron density, slowing hydrogenolysis of the benzyloxy bond compared to non-fluorinated analogs.
- Cross-coupling reactions : Suzuki-Miyaura coupling requires careful selection of palladium catalysts (e.g., Pd(PPh₃)₄) to avoid defluorination .
Q. What computational methods can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein structures (e.g., cytochrome P450 enzymes) to model binding affinities. Focus on hydrophobic interactions between the naphthalene core and aromatic residues.
- DFT calculations : Calculate electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group for Schiff base formation) .
Q. How can regioselectivity challenges be addressed when introducing substituents to the naphthalene ring?
- Methodological Answer :
- Directing groups : Introduce temporary groups (e.g., –NO₂) at the 1-position to direct electrophilic substitution to the 4-position.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to stabilize transition states in Friedel-Crafts alkylation.
- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side products .
Data Contradictions and Resolution
- Toxicity Data Gaps : While naphthalene derivatives are well-studied for respiratory and hepatic effects , the trifluoromethyl-benzyloxy moiety in this compound lacks comprehensive toxicological profiles. Researchers should prioritize:
- In vitro assays : HepG2 cell viability studies to assess hepatotoxicity.
- Environmental persistence : Use OECD 301B guidelines to evaluate biodegradability in water/sediment systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
